molecular formula C20H15FN4O3S B3001799 5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 847246-13-3

5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B3001799
CAS No.: 847246-13-3
M. Wt: 410.42
InChI Key: AORIOXUGNIXKIZ-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic derivative featuring a fused heterocyclic core. Its key structural attributes include:

  • Prop-2-enyl substituent: A reactive allyl group that may influence molecular flexibility and pharmacokinetic properties.
  • Imino and oxo functionalities: Critical for hydrogen bonding and intermolecular interactions.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-2-10-25-18(22)16(29(27,28)14-8-6-13(21)7-9-14)12-15-19(25)23-17-5-3-4-11-24(17)20(15)26/h2-9,11-12,22H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORIOXUGNIXKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one core structure, followed by the introduction of the fluorophenyl and sulfonyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the imino group through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicinal chemistry, 5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. The imino group can participate in nucleophilic addition reactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Target Compound :

  • The ethyl carboxylate and 3-methoxypropyl groups in this analog likely improve aqueous solubility compared to the sulfonyl and propenyl groups in the target compound.

N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7)

  • Molecular Formula : C₂₅H₂₆FN₅O₂
  • Molecular Weight : 447.5 g/mol
  • Key Substituents :
    • 4-Fluorophenylmethyl carboxamide (polar, hydrogen-bonding moiety).
    • Pentyl chain (hydrophobic tail for membrane penetration).
  • Properties :
    • Lower molecular weight and fewer rotatable bonds compared to the target compound, suggesting reduced conformational entropy.
    • Carboxamide group enhances stability against enzymatic hydrolysis .

Comparison with Target Compound :

  • The pentyl chain may enhance lipid bilayer permeability relative to the propenyl group.
  • Carboxamide vs. sulfonyl functionality: The former offers hydrogen-bond donor capacity, while the latter provides stronger electron withdrawal.

Ethyl 6-(3-Fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 724740-45-8)

  • Molecular Formula : C₂₅H₂₃FN₄O₅
  • Key Substituents :
    • 3-Fluorobenzoyl group (meta-substitution alters electronic distribution).
    • Isopropyl group (branched alkyl chain for steric effects).
  • Properties :
    • Structural isomerism (fluorine at meta vs. para position) impacts dipole moments and receptor interactions.
    • Branched isopropyl group may hinder rotational freedom compared to linear chains .

Comparison with Target Compound :

  • Meta-fluorine substitution reduces symmetry and may lower binding specificity compared to the para-substituted target compound.
  • Isopropyl vs.

Biological Activity

5-(4-fluorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure includes an allyl group, a fluorophenyl sulfonyl group, and an imino group. Its molecular formula is C21H17FN4O3SC_{21}H_{17}FN_{4}O_{3}S with a molecular weight of approximately 432.45 g/mol. The InChI representation is as follows:

InChI=1S/C21H17FN4O3S/c13102519(23)17(30(28,29)157514(22)6815)111620(25)24189413(2)1226(18)21(16)27/h39,1112,23H,1,10H2,2H3\text{InChI}=1S/C21H17FN4O3S/c1-3-10-25-19(23)17(30(28,29)15-7-5-14(22)6-8-15)11-16-20(25)24-18-9-4-13(2)12-26(18)21(16)27/h3-9,11-12,23H,1,10H2,2H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic pathways.
  • Receptor Modulation : It can act on various receptors to influence cellular signaling pathways.

The structural features allow it to effectively bind to these targets, leading to modulation of their activity and subsequent biological effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells in vitro.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of similar triazatricyclo compounds. Results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the modulation of specific signaling pathways (e.g., the PI3K/Akt pathway) .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonyl derivatives. This study found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand its potential applications and efficacy, a comparison with related compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Compound ASulfonyl groupAntimicrobial
Compound BImino groupAnticancer
Compound CFluorophenyl groupAnti-inflammatory

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